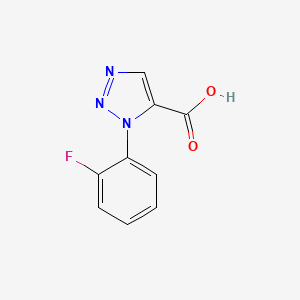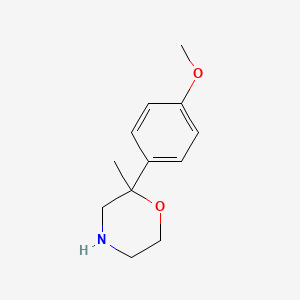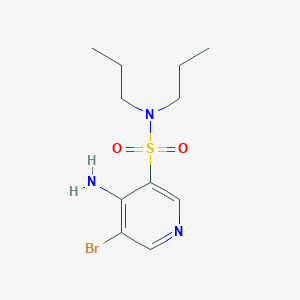
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one is a chemical compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one typically involves the reaction of 7-hydroxyquinolin-2-one with 1-bromo-4-chlorobutane. The reaction is carried out under controlled conditions, usually at a temperature below 45°C, to ensure the formation of the desired product . The crude intermediate is then purified using a resin treatment in an alcohol solvent such as methanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of 1,4-butanediol as a key starting material, which is then diprotected and reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-y1 hydrochloride using potassium carbonate as a base . The reaction is optimized to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobutoxy group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically in an alcohol solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinolinones, while oxidation can produce quinolinone derivatives with different functional groups.
Aplicaciones Científicas De Investigación
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with extracellular signal-regulated kinases (ERK1/2) and inhibit their activity, which can result in antineoplastic effects .
Comparación Con Compuestos Similares
Similar Compounds
7-(4-Chlorobutoxy)quinolin-2(1H)-one: This compound is structurally similar and shares some chemical properties.
7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone: Another related compound with similar biological activities.
Uniqueness
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Propiedades
Fórmula molecular |
C13H14ClNO2 |
|---|---|
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
8-(4-chlorobutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c14-8-1-2-9-17-11-5-3-4-10-6-7-12(16)15-13(10)11/h3-7H,1-2,8-9H2,(H,15,16) |
Clave InChI |
NEOMPVPPEPZHJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OCCCCCl)NC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




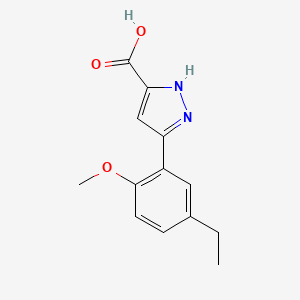
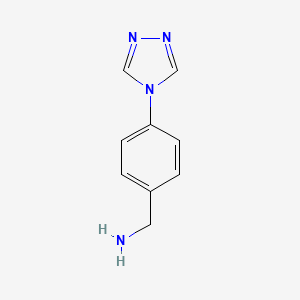

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B15060375.png)

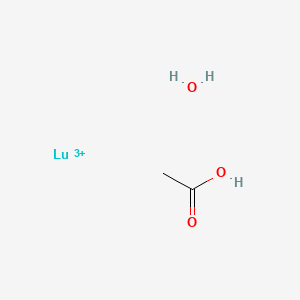
![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B15060401.png)

